1,2-Diphenyldisilene
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Overview
Description
1,2-Diphenyldisilane is an organosilicon compound with the molecular formula (C6H5)2SiH2. It is a colorless liquid that is sensitive to air and moisture. This compound is notable for its applications in organic synthesis and materials science due to its unique chemical properties .
Preparation Methods
1,2-Diphenyldisilane can be synthesized through several methods:
Reaction of Phenylhydridosilane with Phenyl Bromide: This method involves the reaction of phenylhydridosilane with phenyl bromide, producing 1,2-diphenyldisilane and hydrogen bromide as a byproduct.
Catalytic Dehydrogenation: Dimethylphenylsilane can be catalytically dehydrogenated and condensed in the presence of platinum complexes to yield 1,2-diphenyldisilane.
Chemical Reactions Analysis
1,2-Diphenyldisilane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Substitution: It can participate in substitution reactions where the phenyl groups are replaced by other substituents.
Common reagents and conditions used in these reactions include:
Catalysts: Rhodium complexes, platinum complexes, and N-heterocyclic carbenes.
Solvents: Tetrahydrofuran, toluene, and other organic solvents.
Major products formed from these reactions include silanols, siloxanes, and various substituted silanes.
Scientific Research Applications
1,2-Diphenyldisilane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-diphenyldisilane involves its ability to donate hydride ions (H-) in reduction reactions. This hydride transfer is facilitated by the presence of catalysts, which activate the silicon-hydrogen bond, allowing the hydride to be transferred to the substrate . The molecular targets and pathways involved include carbonyl compounds, which are reduced to alcohols or amines.
Comparison with Similar Compounds
1,2-Diphenyldisilane can be compared with other similar compounds such as:
Diphenylsilane: This compound has a similar structure but contains only one silicon atom.
Tetramethyl-1,2-diphenyldisilane: This compound has additional methyl groups attached to the silicon atoms, which can influence its reactivity and applications.
1,2-Diphenyldisilane is unique due to its ability to form stable silicon-silicon bonds and its versatility in various chemical reactions.
Properties
Molecular Formula |
C12H10Si2 |
---|---|
Molecular Weight |
210.38 g/mol |
IUPAC Name |
phenyl(phenylsilylidyne)silane |
InChI |
InChI=1S/C12H10Si2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H |
InChI Key |
DRNYZIOIWKJYKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si]#[Si]C2=CC=CC=C2 |
Origin of Product |
United States |
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